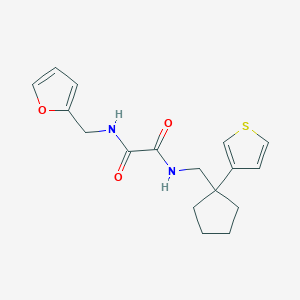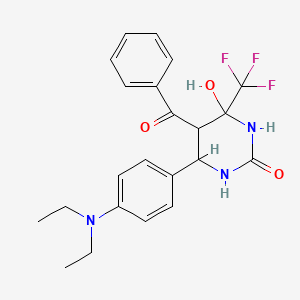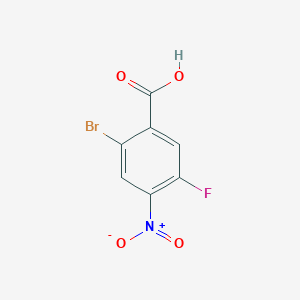![molecular formula C13H11ClN2O3S2 B2873165 N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide CAS No. 1798030-75-7](/img/structure/B2873165.png)
N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a sulfonyl group attached to a chloropyridine ring, which is further connected to a cyclopenta[b]thiophene moiety. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject for study in organic chemistry, medicinal chemistry, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chloropyridine Intermediate: The chloropyridine ring can be synthesized through a halogenation reaction, where pyridine is treated with a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfonylation: The chloropyridine intermediate is then subjected to sulfonylation using a sulfonyl chloride reagent in the presence of a base like triethylamine. This step introduces the sulfonyl group to the chloropyridine ring.
Cyclopenta[b]thiophene Formation: The cyclopenta[b]thiophene moiety can be synthesized through a cyclization reaction involving a suitable thiophene precursor and a cyclizing agent such as sulfur or selenium.
Coupling Reaction: Finally, the chloropyridinyl sulfonyl intermediate is coupled with the cyclopenta[b]thiophene carboxamide under appropriate conditions, often using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Ammonia, thiols, dimethylformamide (DMF).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Aminopyridines, thiopyridines.
科学研究应用
N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
作用机制
The mechanism of action of N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong hydrogen bonds with amino acid residues in the active sites of enzymes, potentially inhibiting their activity. Additionally, the chloropyridine and cyclopenta[b]thiophene moieties can interact with hydrophobic pockets in proteins, further modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
N-[(2-chloropyridin-4-yl)sulfonyl]-4H,5H,6H-cyclopenta[b]thiophene-2-carboxamide: shares structural similarities with other sulfonyl-containing compounds, such as sulfonamides and sulfonylureas.
Thiophene Derivatives: Compounds like suprofen and articaine, which contain thiophene moieties, exhibit similar chemical properties and biological activities.
Uniqueness
- The combination of a chloropyridine ring with a sulfonyl group and a cyclopenta[b]thiophene moiety makes this compound unique in its chemical reactivity and potential applications. This unique structure allows for specific interactions with biological targets, making it a valuable compound for further research and development.
属性
IUPAC Name |
N-(2-chloropyridin-4-yl)sulfonyl-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3S2/c14-12-7-9(4-5-15-12)21(18,19)16-13(17)11-6-8-2-1-3-10(8)20-11/h4-7H,1-3H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIHPHDNBZZUYHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2)C(=O)NS(=O)(=O)C3=CC(=NC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[(2-chlorophenyl)methyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide](/img/structure/B2873082.png)

![(3S,5R)-3-Methoxy-5-[(2-methylpropan-2-yl)oxy]piperidine;hydrochloride](/img/structure/B2873086.png)
![N-{1-[1-(4-methylthiophene-2-carbonyl)pyrrolidin-3-yl]-1H-pyrazol-4-yl}acetamide](/img/structure/B2873087.png)
![6-({[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-7-(2-methoxyethyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2873089.png)
![1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2873093.png)
![methyl 2-{[3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetate](/img/structure/B2873094.png)
![1-(4-fluorobenzyl)-3-(phenylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2873095.png)

![(1R,5S)-N-(4-methoxybenzyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2873098.png)
![N-[(1E)-1-[5-(4-bromophenyl)furan-2-yl]-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B2873100.png)
![1-(1-((2-Chlorophenyl)sulfonyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2873103.png)

![3-(benzenesulfonyl)-N-{2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide](/img/structure/B2873105.png)
